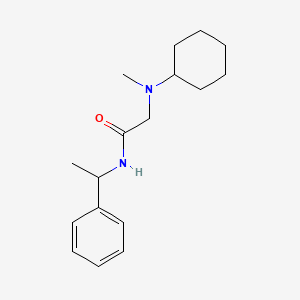![molecular formula C21H20N4O2 B4422900 2-[4-(3-phenoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4422900.png)
2-[4-(3-phenoxybenzoyl)-1-piperazinyl]pyrimidine
Übersicht
Beschreibung
2-[4-(3-phenoxybenzoyl)-1-piperazinyl]pyrimidine, also known as P4HB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. P4HB is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-[4-(3-phenoxybenzoyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibiting cancer cell growth, inducing apoptosis, and reducing inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-(3-phenoxybenzoyl)-1-piperazinyl]pyrimidine is its high purity and stability, which makes it suitable for use in various lab experiments. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(3-phenoxybenzoyl)-1-piperazinyl]pyrimidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other drugs for cancer treatment. Additionally, this compound could be studied for its potential use in treating other diseases such as autoimmune disorders and cardiovascular diseases.
In conclusion, this compound is a promising chemical compound that has shown potential applications in various fields. Its synthesis method has been well-established, and its scientific research applications have been studied extensively. While its mechanism of action is not fully understood, this compound has been shown to have various biochemical and physiological effects. Its advantages and limitations for lab experiments have been identified, and there are several future directions for its study.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-phenoxybenzoyl)-1-piperazinyl]pyrimidine has shown potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential as a drug target in drug discovery.
Eigenschaften
IUPAC Name |
(3-phenoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-20(24-12-14-25(15-13-24)21-22-10-5-11-23-21)17-6-4-9-19(16-17)27-18-7-2-1-3-8-18/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSHTNPRBHIJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide](/img/structure/B4422819.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4422841.png)
![4-butyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4422846.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4422861.png)

![N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4422864.png)

![dimethyl 5-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)isophthalate](/img/structure/B4422885.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4422907.png)
![N-[(5-{[4-(2,2-dimethylpropanoyl)piperazin-1-yl]carbonyl}-2-ethyl-3-furyl)methyl]-N-ethylethanamine](/img/structure/B4422913.png)
![N-(4-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422922.png)